molecular formula C15H20N2O3 B13882340 Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13882340
M. Wt: 276.33 g/mol
InChI Key: NLKGGLZYWSPAMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate can be compared to other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine core structure but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl 2-carbamoyl-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2)8-9-17(12(15)13(16)18)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H2,16,18)

InChI Key

NLKGGLZYWSPAMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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